molecular formula C21H25FO4 B586911 16,17-Didehydro 16-Demethyl Desoximetasone CAS No. 1234572-33-8

16,17-Didehydro 16-Demethyl Desoximetasone

Cat. No. B586911
CAS RN: 1234572-33-8
M. Wt: 360.425
InChI Key: UAEUTSQWOUBCLN-ZPOLXVRWSA-N
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Description

16,17-Didehydro 16-Demethyl Desoximetasone, also known as Desoximetasone 16,17-Didehydro 16-Demethyl Impurity, is a biochemical used for proteomics research . It has the molecular formula C21H25FO4 and a molecular weight of 360.42 .


Molecular Structure Analysis

The molecular structure of 16,17-Didehydro 16-Demethyl Desoximetasone is represented by the formula C21H25FO4 . It’s also known by the name (11α)-9-Fluoro-11,21-dihydroxy-pregna-1,4,16-triene-3,20-dione .


Physical And Chemical Properties Analysis

16,17-Didehydro 16-Demethyl Desoximetasone has a molecular weight of 360.42 and a molecular formula of C21H25FO4 . Unfortunately, the available sources do not provide further details on its physical and chemical properties.

Scientific Research Applications

  • Insecticidal and Antifeedant Activities : 16,17-Didehydro-16(E)-stemofoline, a compound structurally similar to 16,17-Didehydro 16-Demethyl Desoximetasone, has shown significant insecticidal and antifeedant activities against diamondback moth larvae, highlighting its potential application in pest control and agricultural sciences (Jiwajinda et al., 2001).

  • Anticancer Properties : Various derivatives and analogs of 16,17-Didehydro Desoximetasone, such as 17-Allylamino-17-demethoxygeldanamycin (17-AAG), have been explored for their anticancer properties. These compounds target the heat shock protein 90 (Hsp90) and show potential in inhibiting the proliferation of cancer cells. Their applications in oncology research are significant, particularly in the development of new antitumor drugs (Onyüksel et al., 2009); (Hostein et al., 2001).

  • Role in Enzyme Inhibition : The structural feature of the 16,17-double bond in compounds like 16,17-Didehydro Desoximetasone plays a crucial role in the irreversible inhibition of human cytochrome P45017alpha. This finding has implications in the study of enzyme mechanisms and the development of enzyme inhibitors for therapeutic purposes (Jarman et al., 1998).

  • Synthesis and Chemical Analysis : Research also focuses on the development and validation of methods for the synthesis and chemical analysis of Desoximetasone and its derivatives. These methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing these compounds (Gorle et al., 2019).

Mechanism of Action

While the specific mechanism of action for 16,17-Didehydro 16-Demethyl Desoximetasone is not mentioned in the available sources, it’s worth noting that Desoximetasone, a related compound, is a glucocorticoid used to treat inflammatory and pruritic corticosteroid-responsive dermatoses .

Safety and Hazards

16,17-Didehydro 16-Demethyl Desoximetasone is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the manufacturer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 16,17-Didehydro 16-Demethyl Desoximetasone involves the conversion of a starting material to the desired product through a series of chemical reactions. The design of the synthesis pathway is based on the functional groups present in the starting material and the desired product, as well as the availability and cost of reagents and catalysts.", "Starting Materials": [ "16-Demethyl Desoximetasone", "Manganese dioxide", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride" ], "Reaction": [ "16-Demethyl Desoximetasone is treated with manganese dioxide and pyridine in chloroform to form 16,17-Didehydro 16-Demethyl Desoximetasone.", "The crude product is purified by recrystallization from methanol.", "The purified product is then treated with sodium hydroxide in methanol to form the sodium salt of 16,17-Didehydro 16-Demethyl Desoximetasone.", "The sodium salt is then treated with hydrochloric acid to liberate 16,17-Didehydro 16-Demethyl Desoximetasone.", "The liberated product is then treated with acetic anhydride in pyridine to form the acetylated derivative of 16,17-Didehydro 16-Demethyl Desoximetasone." ] }

CAS RN

1234572-33-8

Product Name

16,17-Didehydro 16-Demethyl Desoximetasone

Molecular Formula

C21H25FO4

Molecular Weight

360.425

IUPAC Name

(8S,9R,10S,11R,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1

InChI Key

UAEUTSQWOUBCLN-ZPOLXVRWSA-N

SMILES

CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O

synonyms

(11α)-9-Fluoro-11,21-dihydroxy-pregna-1,4,16-triene-3,20-dione; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16,17-Didehydro 16-Demethyl Desoximetasone
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16,17-Didehydro 16-Demethyl Desoximetasone
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16,17-Didehydro 16-Demethyl Desoximetasone
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16,17-Didehydro 16-Demethyl Desoximetasone
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16,17-Didehydro 16-Demethyl Desoximetasone
Reactant of Route 6
16,17-Didehydro 16-Demethyl Desoximetasone

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